molecular formula C15H15N5O B11507656 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide

Cat. No.: B11507656
M. Wt: 281.31 g/mol
InChI Key: WLDMLCMXUYEEEL-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a cyano group, a pyridine ring, and a phenylhydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-cyano-4,6-dimethylpyridine with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethylpyridine: Shares the pyridine ring and cyano group but lacks the phenylhydrazinecarboxamide moiety.

    N-phenylhydrazinecarboxamide: Contains the phenylhydrazinecarboxamide moiety but lacks the pyridine ring and cyano group.

Uniqueness

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]-3-phenylurea

InChI

InChI=1S/C15H15N5O/c1-10-8-11(2)17-14(13(10)9-16)19-20-15(21)18-12-6-4-3-5-7-12/h3-8H,1-2H3,(H,17,19)(H2,18,20,21)

InChI Key

WLDMLCMXUYEEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NNC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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